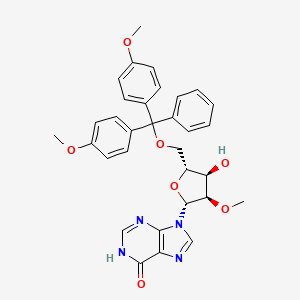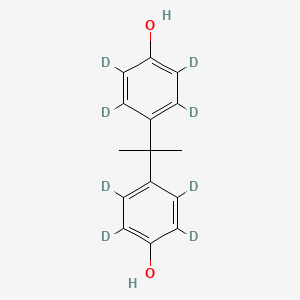
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including antibiotics like cefuroxime . This compound is known for its unique structure, which includes a furan ring and a methoxyimino group, contributing to its reactivity and utility in chemical synthesis.
Métodos De Preparación
The preparation of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves several synthetic routes. One common method includes the reaction of a compound with the structure of formula (I) with methoxamine reactant salt, followed by basic hydrolysis and subsequent addition of ammonia to form the ammonium salt . This method is advantageous as it allows the preparation of the compound in a single reaction system without the need for intermediate separation, resulting in high yield and purity.
Análisis De Reacciones Químicas
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The methoxyimino group can participate in substitution reactions, often facilitated by acid or base catalysts.
Hydrolysis: The compound can be hydrolyzed to yield different products depending on the reaction conditions
Aplicaciones Científicas De Investigación
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound’s derivatives inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells . The methoxyimino group plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt can be compared with other quaternary ammonium salts and similar compounds:
Quaternary Ammonium Salts: These compounds, like benzalkonium chloride, are known for their antimicrobial properties.
Tertiary Amines: Compounds like trimethylamine have different reactivity and applications compared to quaternary ammonium salts.
Other Methoxyimino Compounds: Compounds with similar structures but different substituents may exhibit varying degrees of reactivity and biological activity.
Propiedades
Número CAS |
97148-40-8 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+; |
Clave InChI |
ZWNSXPIVYODLLM-WVLIHFOGSA-N |
SMILES isomérico |
CO/N=C(\C1=CC=CO1)/C(=O)O.N |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)O.N |
Sinónimos |
αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)


![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
